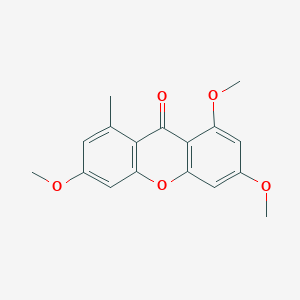

1,3,6-Trimethoxy-8-methylxanthen-9-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,6-trimethoxy-8-methylxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-5-10(19-2)7-13-15(9)17(18)16-12(21-4)6-11(20-3)8-14(16)22-13/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRINAYZWOCAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347694 | |

| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15222-54-5 | |

| Record name | 1,3,6-trimethoxy-8-methylxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for Xanthones

Discovery and Distribution of Xanthones in Biological Systems

Xanthones are prevalent across different biological kingdoms, from higher plants to microorganisms. Their distribution is particularly notable in plant families such as Clusiaceae, Gentianaceae, and Polygalaceae. mdpi.com The specific substitution patterns on the xanthone (B1684191) core are often characteristic of their biological source.

While xanthones are widespread, the phytochemical profiles of specific plants can be dominated by other classes of compounds.

Anethum sowa L. : Known as Indian Dill, this aromatic herb from the Apiaceae family is a well-known spice and traditional medicine. jocpr.com Phytochemical screenings of Anethum sowa root extracts have identified the presence of various secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and cardiac glycosides. nih.govnih.gov The essential oil from its seeds is rich in compounds like limonene (B3431351) and carvone. jocpr.com

Ledebouria species : This genus of bulbous perennial herbs, belonging to the Asparagaceae family, is native primarily to Africa and Madagascar. wikipedia.org Chemical investigations of Ledebouria species, such as Ledebouria socialis and Ledebouria ovatifolia, have led to the isolation of compounds like homoisoflavanones and spirocyclic nortriterpenoids. acs.org The genus is found mostly in subtropical savannas and grasslands in summer rainfall areas. pacificbulbsociety.org

Fungi and lichens are significant sources of xanthones, often with unique structural features resulting from their distinct biosynthetic pathways. mdpi.com

Vismia baccifera : Chemical studies of extracts from Vismia species have yielded a variety of xanthones. For instance, investigations into Vismia rubescens and Vismia laurentii have led to the isolation of known compounds such as 1,7-dihydroxyxanthone and xanthone V1. researchgate.net Similarly, 1,4,8-trihydroxyxanthone has been isolated from the roots of Vismia latifolia. researchgate.net

Dirinaria applanata : This foliose lichen, found in tropical and subtropical regions, has been shown to contain several unique chemical compounds. wikipedia.org Analysis of Dirinaria applanata has resulted in the isolation of two xanthones: lichexanthone (B95002) and 4,5-dichlorolichexanthone, alongside various phenolic compounds and a novel hopane (B1207426) derivative. wikipedia.orgresearchgate.net

Lecanora rupicola : This lichen species is known to produce a chemosyndrome of polyketides. cambridge.org While compounds like sordidone (B579798) and atranorin (B1665829) can be produced by the mycobiont when cultured axenically, the production of certain xanthones appears to depend on the symbiotic relationship with the algal partner. mdpi.comcambridge.org The common biosynthetic pathway in lichens often yields norlichexanthone (B23499) (1,3,6-trihydroxy-8-methylxanthone) as a foundational structure. nih.gov Subsequent modifications, such as methylation of the hydroxyl groups, lead to derivatives like 1,3,6-Trimethoxy-8-methylxanthen-9-one.

Table 1: Xanthones Identified in Select Fungal and Lichen Species

| Species | Identified Xanthones | Reference(s) |

| Vismia rubescens | 1,7-dihydroxyxanthone, 1,4,8-trihydroxyxanthone, 1,2,8-trihydroxyxanthone | researchgate.net |

| Vismia laurentii | Xanthone V1, Laurentixanthone C | researchgate.net |

| Vismia latifolia | 1,4,8-trihydroxyxanthone, 1,5-dihydroxy-8-methoxyxanthone, 1,7-dihydroxyxanthone | researchgate.net |

| Dirinaria applanata | Lichexanthone, 4,5-dichlorolichexanthone | wikipedia.orgresearchgate.net |

Advanced Extraction and Purification Protocols

The isolation of xanthones from natural sources requires carefully optimized extraction and purification methodologies to achieve high yield and purity.

The choice of solvent is a critical factor in the efficient extraction of xanthones. The polarity of the solvent, extraction time, and temperature all significantly influence the yield.

Studies on mangosteen pericarp, a rich source of xanthones, have shown that different organic solvents yield varying amounts of target compounds. Solvents such as ethanol (B145695), methanol (B129727), acetone (B3395972), and ethyl acetate (B1210297) are commonly employed. nih.govactahort.org Research indicates that ethanol and methanol can extract a significant percentage of material from dried mangosteen rind. actahort.org One comparative study found that among seven different solvents, ethanol was the most effective for extracting xanthones. nih.gov Another study concluded that acetone provided the best results for total xanthone yield after 48 hours of extraction. researchgate.net Temperature also plays a key role; increasing the extraction temperature in a subcritical water extraction process from 120°C to 180°C nearly doubled the xanthone yield, as higher temperatures can increase the solubility of these compounds. researchgate.net

Table 2: Comparison of Solvents for Xanthone Extraction from Mangosteen Pericarp

| Solvent | Polarity Index | Extraction Time (h) | Relative Efficacy | Reference(s) |

| Ethanol | 5.2 | 24 | Best for antioxidant yield | researchgate.net |

| Acetone | 5.1 | 48 | Best for total xanthone yield | researchgate.net |

| Methanol | 5.1 | - | High extraction percentage | actahort.org |

| Ethyl Acetate | 4.4 | - | Moderate extraction percentage | actahort.org |

| Hexane | 0.1 | - | Low efficacy | nih.gov |

| Water | 10.2 | - | Low efficacy | nih.gov |

Following crude extraction, a combination of chromatographic techniques is essential for the separation and purification of individual xanthones. The structural similarity among different xanthones makes this a challenging but critical step. nih.gov

Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of crude extracts. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. nih.govmdpi.comnih.gov Extracts are typically loaded onto a silica gel column and eluted with a gradient of solvents, such as petroleum ether, dichloromethane, and methanol, to separate compounds based on polarity. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in reversed-phase mode (RP-HPLC) with a C18 column, is a traditional and highly efficient method for the analytical and preparative separation of xanthones. nih.govlcms.cz It offers high resolution, allowing for the separation of closely related xanthone derivatives. lcms.cz

Centrifugal Partition Chromatography (CPC) : Also known as Counter-Current Chromatography (CCC), CPC is a liquid-liquid purification technique that avoids the use of solid supports. technosaurus.co.jp It has been successfully used for the one-step, large-scale isolation of major xanthones like α-mangostin and γ-mangostin from mangosteen pericarp with high purity and yield. nih.govscispace.com This method can be coupled with HPLC and Mass Spectrometry (MS) for rapid, simultaneous separation and identification of xanthones in a crude extract. technosaurus.co.jptechnosaurus.co.jp

Table 3: Overview of Chromatographic Techniques for Xanthone Purification

| Technique | Stationary/Mobile Phase Principle | Primary Use | Advantages | Reference(s) |

| Column Chromatography | Solid-liquid (e.g., Silica gel, Sephadex LH-20) | Initial fractionation of crude extracts | Scalable, cost-effective for initial cleanup | nih.govmdpi.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Solid-liquid (e.g., C18 reversed-phase) | Analytical quantification, preparative purification | High resolution and efficiency, fast separation | nih.govlcms.cz |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid (no solid support) | Preparative and large-scale isolation | High purity and yield in a single step, avoids irreversible adsorption | nih.govtechnosaurus.co.jpscispace.com |

Synthetic Strategies and Chemical Derivatization of 1,3,6 Trimethoxy 8 Methylxanthen 9 One Analogues

Established Total Synthesis Pathways for Xanthenone Derivatives

The construction of the fundamental xanthenone skeleton can be achieved through several established synthetic routes. The most popular and traditionally applied methods involve the cyclization of key intermediates like 2,2'-dihydroxybenzophenones or 2-aryloxybenzoic acids. researchgate.netnih.gov

Key classical methods for xanthone (B1684191) synthesis include:

The Grover, Shah, and Shah Reaction: This method involves the condensation of a salicylic acid or its ester with a phenol derivative. researchgate.net

Cyclodehydration of 2,2'-dihydroxybenzophenones: A common two-step approach where a benzophenone intermediate is first formed via Friedel-Crafts acylation of a salicylic acid derivative, followed by a dehydration process to form the xanthone skeleton. researchgate.net

Electrophilic Cycloacylation of 2-aryloxybenzoic acids: This pathway often starts with an ortho-halogen substituted benzoic acid, which undergoes an Ullman condensation to create a 2-aryloxybenzoic acid intermediate that is subsequently cyclized. researchgate.net

More recent reviews have categorized xanthone synthesis into six primary routes, encompassing both classical and modern strategies, including one-step syntheses from two aryl building blocks and molecular modifications directly on a pre-formed xanthone core. researchgate.net

Table 1: Comparison of Major Synthetic Pathways to the Xanthenone Core

| Synthesis Method | Key Intermediate(s) | General Description | Reference |

|---|---|---|---|

| Grover, Shah, and Shah Reaction | Salicylic acid/ester and a phenol | Condensation reaction to form the xanthone structure. | researchgate.net |

| Benzophenone Route | 2,2'-dihydroxybenzophenone | Friedel-Crafts acylation followed by cyclodehydration. | researchgate.netnih.gov |

Regioselective Synthesis and Functionalization Approaches

The biological activity of xanthone analogues is highly dependent on the nature and position of substituents on the tricyclic core. Therefore, regioselective methods for introducing functional groups are crucial for developing potent compounds.

The specific placement of methyl and methoxy (B1213986) groups, as seen in 1,3,6-Trimethoxy-8-methylxanthen-9-one, is critical for modulating the compound's properties. While direct synthesis often incorporates these groups from substituted starting materials (e.g., substituted phenols and benzoic acids), modern cross-coupling reactions offer versatile alternatives for late-stage functionalization. Methodologies such as the Suzuki-Miyaura cross-coupling reaction, which is effective for creating carbon-carbon bonds, can be employed. nih.gov Although demonstrated on other heterocyclic systems like xanthines, this palladium-catalyzed reaction of a halogenated xanthone with an appropriate boronic acid (e.g., methylboronic acid) represents a viable strategy for introducing methyl groups. nih.gov Methoxy groups are typically introduced using Williamson ether synthesis on a corresponding hydroxy-xanthone precursor.

Halogenation of the xanthone core provides key intermediates for further derivatization through cross-coupling reactions. A modular and divergent synthesis approach allows for the preparation of various polyhalogenated xanthones, including mixed bromo/chloro derivatives, in significantly improved yields compared to older procedures. semanticscholar.org This strategy involves a modular chlorination of a dihydroxy benzoate precursor, followed by a high-yielding conversion and an optimized polar condensation and cyclization sequence. semanticscholar.org

The resulting polyhalogenated xanthones are versatile platforms. Subsequent Suzuki coupling reactions at either the bromo or chloro positions enable the introduction of a wide array of substituents, such as phenyl groups, at multiple positions on the xanthone scaffold. semanticscholar.org This allows for a diversity-oriented synthesis of novel analogues for biological evaluation. semanticscholar.org

Preparation of Novel Xanthone Conjugates and Heterocyclic Analogues

To enhance biological activity and explore new mechanisms of action, the xanthone scaffold is often conjugated with other chemical moieties or used to build more complex heterocyclic systems.

A prominent strategy involves the incorporation of a 1,2,3-triazole ring, a stable and polar heterocycle known to interact with biomolecular targets. nih.gov This is typically achieved using the Cu(I)-catalyzed azide-alkyne cycloaddition (Click Reaction). The synthesis starts with a hydroxy-xanthone intermediate, which undergoes O-alkylation with propargyl bromide to introduce a terminal alkyne. nih.gov This alkyne-functionalized xanthone is then reacted with various substituted benzyl azides to yield a library of xanthone-triazole conjugates. nih.govnih.gov This method has been successfully used to synthesize and evaluate numerous derivatives for their antiproliferative effects. nih.gov

Table 2: Examples of Synthesized Xanthone-Triazole Conjugates and Biological Activity

| Compound ID | Substituent on Benzyl Ring | IC50 against A549 cells (µM) | Reference |

|---|---|---|---|

| 1d-k, 1p-u | Deactivating groups | Higher activity | nih.gov |

| 1a-c, 1m-o | Electron-donating groups | Lower activity | nih.gov |

| 1j | Not specified | 32.4 ± 2.2 | nih.gov |

Other approaches include the synthesis of xanthone carboxamides from suitable xanthone-carboxylic acid intermediates, which are then coupled with various amines. researchgate.net

Electrochemical Synthesis and Reduction Investigations on Xanthenones

Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions for synthesizing and modifying organic molecules. gre.ac.uk These techniques can be applied to the xanthenone core, particularly for investigating the reduction of the C9-ketone group.

The electrosynthesis of organic compounds occurs through direct electron transfer at an electrode surface. gre.ac.uk At a cathode, a molecule can undergo reduction by the addition of electrons into its lowest unoccupied molecular orbital (LUMO), forming a radical anion. gre.ac.uk For a xanthenone, this reduction would target the carbonyl group.

A sustainable electrochemical method for the reduction of ketones to alcohols has been developed, which proceeds at room temperature using a sacrificial reductant like 1,4-diazabicyclo[2.2.2]octane (DABCO) in an undivided cell with platinum electrodes. organic-chemistry.org This process involves direct electrochemical reduction of the carbonyl, followed by protonation to yield the corresponding alcohol (a xanthenol in this case). organic-chemistry.org

Investigations into the electrochemical reduction of structurally related quinones show a successive two-step, one-electron reduction process. researchgate.net This process forms a semiquinone radical anion intermediate after the first electron transfer, and then a dianion after the second. researchgate.net A similar mechanism can be expected for the xanthenone core, providing insight into its redox behavior and the stability of potential radical intermediates under reductive conditions. researchgate.net The pH of the medium can significantly affect the reduction process, with acidic conditions often facilitating the reaction by providing protons. mdpi.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Definitive Structure Determination

Spectroscopic techniques are fundamental to determining the structure of organic compounds. These methods involve the interaction of electromagnetic radiation with the molecule to provide information about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) establish correlations between atoms, allowing for the definitive assignment of the molecular structure. Despite the importance of this technique, a complete and published NMR dataset (¹H, ¹³C, and 2D correlations) for 1,3,6-trimethoxy-8-methylxanthen-9-one could not be found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio to a high degree of accuracy. While this is a standard characterization method for synthesized or isolated compounds, specific experimental HRMS data confirming the molecular formula of this compound (C₁₇H₁₆O₅) was not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectrophotometry

Ultraviolet-visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the xanthone (B1684191) core. Infrared (IR) spectrophotometry identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Although these are routine analyses, specific UV-Vis absorption maxima (λmax) and a detailed IR absorption spectrum for this compound were not documented in the available resources.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique requires the formation of a suitable single crystal of the compound. A search for a solved crystal structure for this compound in crystallographic databases did not yield any results, indicating that this analysis has likely not been performed or publicly reported. nih.govresearchgate.net

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques for Separation and Detection

While no methods are documented specifically for 1,3,6-Trimethoxy-8-methylxanthen-9-one, the analysis of structurally similar xanthones commonly employs reverse-phase High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

High-Performance Liquid Chromatography (HPLC) Development and Validation

For the general class of xanthones, HPLC methods are well-established for separation and quantification. A typical method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. nih.govnih.govcellulosechemtechnol.ro Detection is commonly performed using a Diode-Array Detector (DAD) or UV detector at wavelengths where xanthones exhibit strong absorbance. nih.govnih.gov

Validation for such methods, as per International Conference on Harmonization (ICH) guidelines, would involve assessing specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. nih.goveuropa.eubiotech-spain.com However, no such validated method has been published for this compound.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Rapid Profiling

UHPLC-MS is a powerful technique for the rapid analysis and identification of compounds in complex mixtures. It offers higher resolution and sensitivity compared to conventional HPLC. mdpi.com For xanthone (B1684191) analysis, UHPLC is often coupled with mass spectrometry detectors like Quadrupole Time-of-Flight (QTOF) or tandem mass spectrometry (MS/MS), which provide mass information for structural elucidation and confirmation. mdpi.comdeakin.edu.au This technique is particularly useful for profiling xanthones in plant extracts. mdpi.com Despite its utility, no studies employing UHPLC-MS for the specific profiling of this compound are available.

Sample Preparation Strategies for Diverse Biological Matrices

Effective sample preparation is crucial for removing interfering substances from biological matrices (e.g., plasma, urine, tissue) to ensure accurate analysis. Common techniques for extracting xanthones from such samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. uab.edu The choice of solvent and method depends on the polarity of the target xanthone and the nature of the matrix. uab.edunih.gov For plant materials, extraction is often performed using solvents like methanol or ethanol (B145695), followed by filtration and purification steps. deakin.edu.auijsrst.com Without experimental data, optimal extraction and clean-up procedures for this compound from any matrix are unknown.

Method Validation Parameters: Sensitivity, Linearity, Accuracy, and Precision

Any quantitative analytical method must be validated to demonstrate its reliability. According to ICH guidelines, key validation parameters include: europa.eubiotech-spain.comeuropa.euich.org

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

The following table presents typical validation parameters reported for the analysis of other xanthones, which could serve as a benchmark for a future method developed for this compound.

| Validation Parameter | Typical Reported Values for Xanthone Analysis | Source |

| Linearity (r²) | > 0.999 | nih.gov |

| LOD | ≤ 0.248 µg/mL | nih.gov |

| Accuracy (% Recovery) | 98.8% to 102.8% | nih.gov |

| Precision (% RSD) | < 4.6% | nih.gov |

This table is interactive. Users can sort columns to compare parameters.

Electrochemical Analytical Methods for Mechanistic Studies

Electrochemical methods, such as cyclic voltammetry, are used to study the oxidation and reduction behavior of molecules. ipb.pt These studies can provide insights into the antioxidant mechanisms of phenolic compounds like xanthones by determining their oxidation potentials. ipb.ptresearchgate.net The presence and position of hydroxyl and methoxy (B1213986) groups on the xanthone core significantly influence its electrochemical properties. ipb.pt While electrochemical studies have been conducted on various hydroxylated and substituted xanthone derivatives to correlate structure with antioxidant activity, no such investigation has been specifically reported for this compound. ipb.ptresearchgate.net

Biosynthetic Pathways and Metabolic Transformations

Elucidation of Putative Biosynthetic Routes to Methylated Xanthenones

The biosynthesis of the xanthenone core is generally understood to proceed via two primary pathways that converge: the shikimate pathway and the polyketide pathway. nih.govresearchgate.net In fungi and lichens, the core is often derived entirely from a polyketide route. nih.gov A common intermediate in this process is a benzophenone, formed by the condensation of precursors from these pathways. This intermediate then undergoes an intramolecular oxidative coupling to form the characteristic tricyclic xanthenone ring system. researchgate.net

For 1,3,6-Trimethoxy-8-methylxanthen-9-one, a plausible precursor is the naturally occurring compound 1,3,6-trihydroxy-8-methylxanthone. nih.gov This precursor, often found in lichens, provides the foundational carbon skeleton with the correct hydroxylation pattern at positions 1, 3, and 6, and the methyl group at position 8. nih.gov The formation of this precursor itself is a result of the polyketide pathway, where a single polyketide chain undergoes specific folding and cyclization reactions (Claisen-type and aldol (B89426) condensations) to yield the 8-methylxanthone structure. nih.gov

The subsequent steps in the putative biosynthesis of this compound would involve a series of regioselective O-methylation reactions. These reactions would convert the hydroxyl groups at positions 1, 3, and 6 into methoxy (B1213986) groups, yielding the final trimethoxylated product.

Table 1: Putative Biosynthetic Steps for this compound

| Step | Precursor | Enzymatic Process | Intermediate/Product |

|---|---|---|---|

| 1 | Acetyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS) | Polyketide Chain |

| 2 | Polyketide Chain | Cyclization/Aromatization | 1,3,6-Trihydroxy-8-methylxanthone |

| 3 | 1,3,6-Trihydroxy-8-methylxanthone | O-Methyltransferase (OMT) | 1-Hydroxy-3,6-dimethoxy-8-methylxanthen-9-one (example intermediate) |

Enzymatic Methylation and Demethylation Processes

The conversion of the hydroxylated xanthenone precursor to this compound is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govmdpi.com These enzymes play a crucial role in the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and alkaloids. nih.govmaxapress.com

Methylation: The methylation process involves the transfer of a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to the hydroxyl group of the xanthenone acceptor. mdpi.com This reaction is highly specific, with different OMTs often exhibiting preference for particular hydroxyl groups on the substrate molecule, ensuring a controlled and sequential methylation pattern. The general reaction can be summarized as:

Xanthenone-OH + SAM → Xanthenone-OCH₃ + S-adenosyl-L-homocysteine (SAH)

Plant OMTs are classified into different types, and those involved in flavonoid and phenylpropanoid biosynthesis could be analogous to the enzymes responsible for methylating the xanthenone core. nih.govmaxapress.com The stepwise nature of these methylations allows for the generation of a diverse array of partially and fully methylated derivatives from a single precursor.

Demethylation: While methylation is a key biosynthetic step, demethylation processes are also vital in the metabolic turnover of natural products. nih.gov Enzymatic demethylation involves the removal of a methyl group, often from a methoxy or N-methyl group, to regenerate a hydroxyl or amino functionality. mdpi.com This process can be catalyzed by various enzymes, including cytochrome P450 monooxygenases and Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes typically hydroxylate the methyl group, which then spontaneously eliminates as formaldehyde, leaving behind the demethylated product. nih.gov Though not specifically documented for this compound, such demethylation pathways represent a plausible route for its metabolic transformation in biological systems.

Comparative Analysis with Methylxanthine Biosynthesis

A comparative analysis between the putative biosynthetic pathway of this compound and the well-characterized pathway of methylxanthines (e.g., caffeine (B1668208), theobromine) reveals fundamental differences in the biosynthesis of these methylated natural products.

Methylxanthines are purine (B94841) alkaloids, meaning their core structure is derived from the purine nucleotide pool. ontosight.ainih.gov The biosynthesis of caffeine, for instance, begins with xanthosine, a purine nucleoside. ontosight.ainih.gov The pathway then proceeds through a series of N-methylation and ribose removal steps. nih.gov

Table 2: Comparison of Xanthenone and Methylxanthine Biosynthesis

| Feature | This compound (Putative) | Methylxanthines (e.g., Caffeine) |

|---|---|---|

| Core Skeleton Origin | Polyketide and/or Shikimate Pathways nih.govresearchgate.net | Purine Nucleotide Pathway ontosight.ainih.gov |

| Primary Precursor | Acetyl-CoA, Malonyl-CoA, Shikimic Acid derivatives nih.govresearchgate.net | Xanthosine ontosight.ainih.gov |

| Class of Compound | Polyketide-derived Phenolic | Purine Alkaloid ontosight.ai |

| Methylation Type | O-methylation (on hydroxyl groups) nih.gov | N-methylation (on nitrogen atoms of the purine ring) nih.gov |

| Key Methylating Enzymes | O-Methyltransferases (OMTs) mdpi.com | N-Methyltransferases (NMTs), such as Xanthosine Methyltransferase and Caffeine Synthase nih.gov |

| Methyl Group Donor | S-adenosyl-L-methionine (SAM) | S-adenosyl-L-methionine (SAM) nih.gov |

The primary distinction lies in the foundational metabolic pathways and the nature of the methylated atoms. Xanthenone biosynthesis is rooted in fatty acid and aromatic amino acid metabolism, leading to a carbon-rich phenolic structure. In contrast, methylxanthine synthesis is intrinsically linked to nucleotide metabolism. Consequently, the enzymes involved are highly specialized for their respective substrates: OMTs for the hydroxyl groups on the xanthenone's phenolic rings and N-methyltransferases for the nitrogen atoms within the purine ring of methylxanthines. Despite these significant differences, both pathways utilize the same universal methyl group donor, SAM, highlighting a common biochemical tool for achieving molecular diversity.

Advanced Research Applications and Future Perspectives

Exploration as Chemical Probes for Biological System Interrogation

Chemical probes are potent, selective, and well-characterized small molecules used to study biological systems and protein functions. eubopen.org While specific research into 1,3,6-Trimethoxy-8-methylxanthen-9-one as a chemical probe is absent, the xanthenone scaffold is a promising starting point for developing such tools. For a compound to be an effective probe, it must exhibit high affinity for its target and selectivity over other related targets.

The development of xanthenone-based probes could involve:

Target Identification: Screening libraries of diverse xanthenone derivatives against panels of enzymes or receptors to identify potent and selective interactions.

Structural Modification: Synthetically modifying the xanthenone core with functional groups (e.g., fluorophores, biotin (B1667282) tags, or photo-cross-linkers) to allow for visualization and identification of binding partners within a cell or organism.

Mechanism of Action Studies: Using these probes to elucidate the roles of specific proteins in disease pathways, thereby validating them as potential drug targets. nih.gov

For example, derivatives could be designed to selectively inhibit a particular kinase or enzyme involved in inflammatory pathways, allowing researchers to probe the specific function of that enzyme in a cellular context.

Potential for Development of Novel Therapeutic Agents

The xanthenone class is a rich source of potential therapeutic agents. Natural and synthetic derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development. nih.govresearchgate.net

Table 1: Therapeutic Potential of Xanthenone Derivatives

| Therapeutic Area | Target/Mechanism of Action | Example of Bioactive Xanthone (B1684191) Class |

|---|---|---|

| Oncology | Induction of apoptosis, cell cycle arrest, inhibition of kinases. nih.gov | Prenylated xanthones (e.g., α-mangostin). mdpi.com |

| Diabetes | Inhibition of α-glucosidase, antioxidant effects. researchgate.netmdpi.com | Oxygenated xanthones. mdpi.com |

| Neurodegenerative Diseases | Acetylcholinesterase inhibition, antioxidant properties. | Hydroxyxanthones. mdpi.com |

| Inflammatory Diseases | Inhibition of pro-inflammatory mediators (e.g., TNF-α, NO). researchgate.net | Carboxyxanthones. nih.gov |

The specific substitution pattern of this compound, with its methoxy (B1213986) and methyl groups, could influence its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its interaction with biological targets. Future research would be necessary to synthesize and screen this compound to determine its specific therapeutic potential.

Strategies for Addressing Antimicrobial Resistance through Xanthenone Derivatives

Antimicrobial resistance is a critical global health threat, and novel antimicrobial agents are urgently needed. Xanthenone derivatives have emerged as a promising class of compounds with activity against a range of pathogens, including multidrug-resistant bacteria and fungi. nih.gov

Strategies for developing xanthenone-based antimicrobials include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how different substituents (like hydroxyl, methoxy, or halogen groups) affect antimicrobial potency and spectrum. nih.govmdpi.com For instance, studies have shown that the presence and position of hydroxyl groups can be crucial for antibacterial activity.

Mechanism of Action Elucidation: Investigating how these compounds kill microbes. Potential mechanisms could include disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.

Combination Therapy: Exploring the synergistic effects of xanthenones with existing antibiotics to enhance their efficacy and overcome resistance mechanisms.

The development of derivatives based on the this compound structure could yield compounds with novel mechanisms of action, potentially effective against resistant strains.

Synergistic Effects with Other Bioactive Compounds

The combination of different bioactive compounds can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. This approach can enhance efficacy and reduce the required doses, potentially minimizing side effects.

Xanthones have shown potential for synergistic interactions in various therapeutic contexts:

Oncology: The well-studied xanthone α-mangostin has demonstrated synergistic effects when combined with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) in colon cancer cells. nih.gov

Antioxidant Activity: A study on a xanthone-rich product from mangosteen showed an increase in plasma antioxidant capacity that could not be explained by the bioavailability of a single compound alone, suggesting a synergistic effect among the various components. acs.org

Cardiovascular Health: Xanthone derivatives from Garcinia mangostana have been shown to protect against doxorubicin-induced cardiotoxicity, in part by suppressing oxidative stress and inflammation, suggesting a role as an adjuvant in chemotherapy. researchgate.net

Future studies could investigate whether this compound or related compounds can enhance the activity of existing drugs for cancer, infections, or inflammatory diseases.

Emerging Research Directions in Xanthenone Chemistry and Biology

The field of xanthenone chemistry is continually evolving, with new synthetic methods and biological targets being explored.

Table 2: Emerging Research Directions

| Research Area | Description | Potential Impact |

|---|---|---|

| Targeted Drug Delivery | Conjugating xanthones to nanoparticles or antibodies to deliver them specifically to diseased cells (e.g., tumors). | Increased efficacy and reduced systemic toxicity. |

| Computational Chemistry | Using computer modeling and artificial intelligence to predict the biological activity of new xanthenone derivatives and guide synthetic efforts. youtube.com | Accelerated discovery of lead compounds with desired properties. |

| Scaffold Hopping | Using the xanthenone pharmacophore as a basis to design novel chemical scaffolds with similar biological activities but potentially improved properties (e.g., solubility, patentability). researchgate.net | Expansion of the chemical space for drug discovery. |

| Photodynamic Therapy | Designing xanthenone derivatives that can be activated by light to produce reactive oxygen species, which can selectively kill cancer cells. | Development of novel, targeted cancer therapies. |

The unique substitution pattern of this compound makes it a candidate for exploration within these emerging fields. As synthetic methodologies and high-throughput screening technologies advance, it is plausible that this and many other unexplored xanthenone derivatives will be synthesized and evaluated, potentially unlocking new therapeutic avenues.

Q & A

Q. What are effective synthetic routes for 1,3,6-Trimethoxy-8-methylxanthen-9-one, and how can reaction conditions be optimized?

Synthetic routes often involve stepwise functionalization of the xanthenone core. A redox-cycling approach, as demonstrated for structurally similar 3,6-Bis(dimethylamino)-9H-xanthen-9-one, can be adapted by substituting amines with methoxy groups . Catalytic methods using SbCl₃/SiO₂ under solvent-free conditions (e.g., for 1,8-dioxo-octahydroxanthenes) may also guide regioselective methoxylation . Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (DMF or DMSO for solubility), and stoichiometry of methylating agents (e.g., methyl iodide).

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation, particularly for resolving methoxy and methyl substituent positions . Complementary spectroscopic methods include:

Q. What solubility challenges are associated with this compound, and how can they be addressed?

The compound exhibits limited solubility in polar solvents (e.g., PBS: insoluble; ethanol: insoluble) but dissolves in DMF (1 mg/ml) or DMSO (2 mg/ml) . Strategies to improve solubility:

- Sonication : 10–15 minutes in a 37°C water bath.

- Co-solvents : Use DMSO-water gradients (≤10% DMSO) for biological assays.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

Contradictions (e.g., conflicting NOE correlations or crystallographic R-factor discrepancies) require iterative validation:

- Cross-verification : Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Twinned data refinement : Use SHELXE for high-resolution crystallographic data to resolve overlapping peaks .

- Statistical analysis : Apply qualitative data triangulation (e.g., combining XRD, NMR, and IR) to identify systematic errors .

Q. What strategies enable regioselective methoxylation or methylation on the xanthenone scaffold?

Regioselectivity is influenced by electronic and steric factors:

- Directive groups : Electron-donating methoxy groups at C-1 and C-3 can direct electrophilic substitution to C-8 via resonance effects.

- Protecting groups : Temporarily block reactive sites (e.g., using TMS groups) during methylation .

- Catalytic systems : SbCl₃/SiO₂ promotes regioselective cyclization in solvent-free conditions, as shown for hexahydroxanthenes .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 3–10) at 25°C and 40°C; monitor degradation via HPLC (retention time shifts) .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV/visible light) .

Q. What methodologies are suitable for analyzing its interactions with biological targets (e.g., enzymes or DNA)?

- Fluorescence quenching : Utilize the xanthenone core’s intrinsic fluorescence to study binding constants (e.g., with serum albumin) .

- Molecular docking : Compare with structurally characterized analogs (e.g., 1,3,6-Trihydroxy-7-methoxyxanthone) to predict binding pockets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.